1H-Indole-3-ethanol,7-methoxy-
Description
Significance of Indole (B1671886) Derivatives in Chemical and Biological Sciences
The indole nucleus is a fundamental component of numerous natural products and pharmaceuticals, underscoring its importance in chemical and biological sciences. rsc.orgresearchgate.net
Role of the Indole Core as a Fundamental Building Block in Natural Products and Pharmaceuticals
The indole core is a prevalent structural motif in a wide array of naturally occurring compounds and synthetic drugs, demonstrating significant therapeutic potential. rsc.orgbohrium.com It is a key component of the essential amino acid tryptophan, which serves as a precursor to various biologically important molecules. bohrium.com
Many indole-containing compounds are utilized in medicine. rsc.org For instance, the indole alkaloid reserpine (B192253) is used to manage high blood pressure, while vinblastine (B1199706) is a crucial component in the treatment of several types of cancer. rsc.org The versatility of the indole structure has led to its incorporation into drugs with a wide range of applications, including anti-inflammatory, antimicrobial, antiviral, and anticancer agents. ajchem-b.combiosynth.com The ability of the indole nucleus to mimic peptide structures makes it a valuable tool in drug discovery, allowing for interaction with various enzymes and receptors. jchr.orgiucr.org
Table 1: Examples of Indole-Containing Drugs and their Applications
| Drug Name | Therapeutic Application |
| Reserpine | Antihypertensive rsc.org |
| Vinblastine | Anticancer rsc.org |
| Indomethacin | Anti-inflammatory rsc.org |
| Delavirdine | Anti-HIV bohrium.com |
| Arbidol | Antiviral bohrium.com |
| Perindopril | Antihypertensive bohrium.com |
Impact of Methoxy (B1213986) Substitution on Indole Reactivity and Bioactivity
The introduction of a methoxy group onto the indole ring can significantly alter the molecule's electronic properties, reactivity, and biological activity. chim.it Methoxy groups are electron-donating, which can enhance the reactivity of the indole ring system. chim.it The position of this substitution is critical in determining the compound's chemical behavior and its interactions with biological targets. nih.gov
For instance, in some cases, a methoxy group at the 7-position can activate the normally less reactive C7 position for chemical reactions. dergipark.org.tr Research has shown that changing the position of a methoxy group on an indole ring can switch the biological activity of the molecule from inducing one type of cell death to another, highlighting the profound impact of this substitution. nih.gov The presence of a methoxy group can also influence the compound's lipophilicity, which affects its ability to cross cell membranes and interact with various biological targets.
Research Rationale and Scope for 1H-Indole-3-ethanol, 7-methoxy-
The specific compound 1H-Indole-3-ethanol, 7-methoxy-, also known as 7-methoxytryptophol, has been a subject of scientific inquiry due to the combined structural features of the indole core, the ethanol (B145695) side chain at the 3-position, and the methoxy group at the 7-position.
The rationale for researching this compound stems from the established biological importance of both tryptophols and methoxy-substituted indoles. Tryptophol (B1683683) and its derivatives are known to exhibit a range of biological activities. The 7-methoxy substitution, in particular, has been shown to be a key feature in compounds that act as agonists of the human aryl hydrocarbon receptor (AhR), a protein involved in regulating gene expression. nih.gov
The scope of research on 1H-Indole-3-ethanol, 7-methoxy- and related compounds includes:
Synthesis: Developing efficient and environmentally friendly synthetic routes to produce the compound and its derivatives. semanticscholar.orgchemicalbook.comresearchgate.net This often involves multi-step processes starting from simpler indole precursors. chemicalbook.com
Spectroscopic Characterization: Utilizing techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm the structure and purity of the synthesized compounds. asianpubs.orgrsc.orgcsic.es
Biological Evaluation: Investigating the compound's effects on various biological systems, such as its potential as an anticancer, antimicrobial, or anti-inflammatory agent. researchgate.netscirp.orgekb.eg
Table 2: Spectroscopic Data for Characterization of Indole Derivatives
| Spectroscopic Technique | Key Observables for Indole Derivatives |
| ¹H NMR | Signals for indole ring protons (typically δ 6.5–8.0 ppm), methoxy group (singlet around δ 3.8–3.9 ppm), and the ethanol side chain with distinct splitting patterns. csic.es |
| ¹³C NMR | Resonances for the aromatic carbons of the indole ring and the carbons of the methoxy and ethanol groups. asianpubs.orgcsic.es |
| IR Spectroscopy | Stretching frequencies confirming the presence of functional groups like O-H (hydroxyl) and C-O (methoxy). |
| High-Resolution Mass Spectrometry (HRMS) | Provides the precise molecular weight, confirming the elemental composition of the molecule. rsc.org |
Structure
3D Structure
Properties
IUPAC Name |
2-(7-methoxy-1H-indol-3-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-10-4-2-3-9-8(5-6-13)7-12-11(9)10/h2-4,7,12-13H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POTDANHMWGOCJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC=C2CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401308124 | |
| Record name | 7-Methoxy-1H-indole-3-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401308124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39232-86-5 | |
| Record name | 7-Methoxy-1H-indole-3-ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39232-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methoxy-1H-indole-3-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401308124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1h Indole 3 Ethanol, 7 Methoxy and Its Analogues
Established Indole (B1671886) Synthesis Routes Applied to Methoxy-Substituted Indoles
The construction of the indole nucleus is a cornerstone of heterocyclic chemistry, with several classical methods being adaptable for the synthesis of methoxy-substituted indoles. chim.it These foundational reactions provide the framework for accessing a wide range of indole derivatives.
Fischer Indole Synthesis
The Fischer indole synthesis is a widely utilized and historic method for preparing indoles, which involves the acid-catalyzed cyclization of arylhydrazones. nih.govchemicalbook.com This reaction can be applied to the synthesis of 7-methoxyindoles, although challenges and side reactions have been noted. For instance, the Fischer indole synthesis of ethyl pyruvate (B1213749) 2-methoxyphenylhydrazone can yield the desired ethyl 7-methoxyindole-2-carboxylate, but often as a minor product alongside abnormal chlorinated derivatives, particularly when using HCl/EtOH as the catalyst. nih.govvulcanchem.com This abnormal reaction arises from cyclization occurring on the side of the benzene (B151609) ring bearing the methoxy (B1213986) group. nih.gov
Despite these challenges, the Fischer indole synthesis remains a valuable tool. For example, it is a common method for producing 7-methoxy-5-nitro-1H-indole-2-carboxylic acid from the corresponding phenylhydrazine (B124118) and an appropriate aldehyde or ketone under acidic conditions.
Table 1: Examples of Fischer Indole Synthesis for Methoxy-Substituted Indoles
| Starting Material | Reagents and Conditions | Product | Noteworthy Observations |
| Ethyl pyruvate 2-methoxyphenylhydrazone | HCl/EtOH | Ethyl 7-methoxyindole-2-carboxylate (minor), Ethyl 6-chloroindole-2-carboxylate (major) | Highlights the issue of abnormal cyclization. nih.govvulcanchem.com |
| Phenylhydrazine derivative | Aldehyde/Ketone, Acid | 7-Methoxy-5-nitro-1H-indole-2-carboxylic acid | A common route for nitro-substituted methoxyindoles. |
Bischler Indole Synthesis
The Bischler indole synthesis, also known as the Bischler-Möhlau indole synthesis, provides a route to 2-aryl-indoles through the reaction of an α-bromo-acetophenone with an excess of aniline (B41778). wikipedia.org While historically plagued by harsh conditions and low yields, modern modifications have improved its utility. wikipedia.org This method can be adapted for the synthesis of methoxy-activated indoles. chim.it A modified Bischler synthesis has been employed to prepare methyl N-methyl-5,7-dimethoxy-3-methylindole-2-carboxylate, which involves a carbenoid N-H insertion followed by an ion-exchange mediated cyclization. chim.it
Hemetsberger Indole Synthesis
The Hemetsberger indole synthesis, or Hemetsberger–Knittel synthesis, involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester. wikipedia.org This method is known for yielding good results, typically above 70%. wikipedia.org It is considered one of the common strategies for preparing methoxy-activated indoles. chim.it The process is believed to proceed through a nitrene intermediate, although the exact mechanism remains unconfirmed. wikipedia.org The required starting materials, α-azidocinnamate esters, are generally prepared via an aldol (B89426) condensation between an aryl aldehyde and an α-azidoacetate. researchgate.net
Targeted Synthesis of 7-Methoxyindole (B1360046) Precursors
The direct synthesis of 7-methoxyindole and its derivatives is a critical step. Various methods have been developed for this purpose, often starting from commercially available materials like di- and trimethoxy aniline and benzaldehyde (B42025) derivatives. chim.it One approach involves the reductive cyclization of β-alkyl-3-methoxy-2,β-dinitrostyrenes. semanticscholar.org Another general method for the large-scale synthesis of 2-alkyl-7-methoxyindoles has been developed, which also relies on the efficient preparation of key intermediates like 1-(2-nitroaryl)-2-nitroalkanols and 1-(2-nitroaryl)-2-nitroalkenes. researchgate.net
The synthesis of 7-methoxyindole itself can be achieved from 7-methoxyindole-2-carboxylic acid through decarboxylation of its ammonium (B1175870) salt at high temperatures. rsc.org Furthermore, various synthetic routes to 7-methoxy-1H-indole starting from compounds like 4-amino-3-methoxybenzoic acid are available. chemicalbook.com
Conversion Strategies for Indole-3-aldehyde and Indole-3-methanol to Indole-3-ethanol Derivatives
Once the 7-methoxyindole nucleus is formed, the subsequent introduction of the 3-ethanol side chain is typically achieved through the reduction of a corresponding C3-functionalized precursor, such as an indole-3-aldehyde or indole-3-methanol.
7-Methoxyindole can be converted to 7-methoxyindole-3-aldehyde through reactions like the Vilsmeier-Haack reaction. rsc.org The resulting aldehyde can then be reduced to the corresponding alcohol, 1H-Indole-3-methanol, 7-methoxy-. Further chemical transformations can then convert the methanol (B129727) to the desired ethanol (B145695) derivative. Another approach involves the condensation of indole-3-carbaldehyde with other molecules to build more complex structures. researchgate.net
The direct synthesis of (1H-indol-3-yl)methanol derivatives has also been explored, with some methods offering a direct route to these important intermediates. beilstein-journals.org
Contemporary Advancements in Indole-3-ethanol Synthesis
Recent advancements in organic synthesis have provided new and more efficient methods for the preparation of indole derivatives, including those with a 3-substituted side chain. These modern techniques often focus on improving yields, reducing reaction times, and employing greener reaction conditions.
For instance, microwave-assisted synthesis has emerged as a powerful tool. The Fischer indole synthesis can be carried out under microwave irradiation, offering a potentially faster and more efficient route to indole derivatives. tandfonline.com Additionally, various catalytic systems are being developed for the synthesis of 3-substituted indoles. rsc.org This includes the use of heterogeneous base catalysts and biocatalysts to promote the condensation of indoles with aldehydes and other reagents. rsc.org These newer methods offer promising alternatives to traditional synthetic pathways.
Chemical Reactivity and Derivatization Strategies
Electrophilic Substitution Reactions on the 1H-Indole-7-methoxy- System
The indole (B1671886) nucleus is inherently electron-rich, making it prone to electrophilic substitution. chim.it The presence of a methoxy (B1213986) group further enhances the electron density of the ring, increasing its susceptibility to electrophilic attack. chim.itsmolecule.com In 7-methoxyindole (B1360046) systems, this activation is significant, though the position of the substituent also introduces steric considerations.
While the C-3 position is generally the most nucleophilic site in indoles, it is already substituted in the target molecule. Therefore, electrophilic attack is directed primarily to the C-2 position. smolecule.com The methoxy group at the C-7 position can sterically hinder reactions at adjacent positions, influencing the regioselectivity of substitutions. Common electrophilic substitution reactions applicable to the 7-methoxyindole system include halogenation, nitration, and acylation. smolecule.com
Table 1: Regioselectivity in Electrophilic Substitution of Methoxy-Indoles
| Substituent Position | Activating/Deactivating Effect | Primary Site of Electrophilic Attack | Steric Influence |
|---|---|---|---|
| 7-Methoxy | Activating (electron-donating) | C-2, C-3 | Potential steric hindrance at adjacent positions |
| 5-Methoxy | Activating (electron-donating) | C-3 | Enhanced electron density promotes substitution |
Research on related methoxy-activated indoles shows that they are readily used in reactions like the Suzuki-Miyaura coupling to form bis-indole systems, highlighting the reactivity of the indole core for creating C-C bonds. chim.it
Chemical Transformations of the 3-Ethanol Side Chain
The 3-ethanol side chain offers a key site for functional group interconversion, allowing for the synthesis of a variety of derivatives.
The primary alcohol of the ethanol (B145695) side chain can be oxidized to yield the corresponding aldehyde (7-methoxy-1H-indole-3-carbaldehyde) or further to the carboxylic acid (7-methoxy-1H-indole-3-carboxylic acid). This transformation is a common strategy in the synthesis of biologically active indole alkaloids and related compounds, as the resulting carbonyl groups are versatile intermediates for further reactions. researchgate.net
A variety of oxidizing agents can be employed for this purpose. For instance, the oxidation of similar indole-3-ethanol structures can be achieved using reagents like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). researchgate.netrsc.org The choice of reagent and reaction conditions determines whether the reaction stops at the aldehyde or proceeds to the carboxylic acid.
Table 2: Oxidation of Indole-3-ethanol Derivatives
| Starting Material | Oxidizing Agent | Product | Reference |
|---|---|---|---|
| 1H-Indole-3-ethanol derivative | Manganese Dioxide (MnO₂) | 1H-Indole-3-carbaldehyde derivative | rsc.org |
| Skatole (3-methylindole) | DDQ in THF/water | 1H-Indole-3-carboxaldehyde | researchgate.net |
The indole ring of 1H-Indole-3-ethanol, 7-methoxy- can be reduced to form the corresponding 2,3-dihydroindole, known as an indoline. This transformation alters the electronic properties of the molecule by removing the aromaticity of the pyrrole (B145914) ring. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or platinum, is a common method for this reduction. For instance, N-protected 7-substituted indoles can be reduced to their 2,3-dihydroindole forms using ammonium (B1175870) formate (B1220265) and Pd/C.
Oxidation Reactions to Corresponding Aldehyde or Carboxylic Acid
Formation of Complex Molecular Architectures and Hybrid Compounds
1H-Indole-3-ethanol, 7-methoxy-, and its immediate derivatives (the aldehyde and carboxylic acid) are valuable building blocks for synthesizing more complex molecules. The indole nucleus is a known pharmacophore found in numerous natural products and drugs. rsc.org
The aldehyde derivative, 7-methoxy-1H-indole-3-carbaldehyde, is particularly useful. It can participate in multicomponent reactions to create complex heterocyclic systems in a single step. For example, 1H-indole-3-carbaldehyde reacts with malononitrile (B47326) and various amine derivatives in a one-pot synthesis to produce substituted quinolines. ekb.eg Similarly, it can be used in condensation reactions with compounds like resorcinol (B1680541) and malononitrile to yield chromene derivatives. ekb.eg
The carboxylic acid derivative, 7-methoxy-1H-indole-3-carboxylic acid, serves as an important intermediate for synthesizing compounds with potential biological activities, including pharmaceuticals and pesticides. The carboxylic acid group can be converted into esters or amides, allowing for the creation of diverse compound libraries. smolecule.com Furthermore, the core structure can be incorporated into larger systems, such as bis-indolyl alkaloids, which exhibit a wide range of biological properties. chim.it
Table 3: Examples of Complex Architectures from Indole-3-Carbaldehyde
| Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|
| 1H-Indole-3-carbaldehyde, malononitrile, amine derivative | Triethylamine / Ethanol | 4-Amino-2-(1H-indol-3-yl)quinoline-3-carbonitrile | ekb.eg |
| 1H-Indole-3-carbaldehyde, resorcinol, malononitrile | Triethylamine | 2-Amino-chromene derivative | ekb.eg |
Biological Activities and Mechanistic Investigations
Antimicrobial Research Perspectives
The antimicrobial potential of indole (B1671886) derivatives has been a significant area of investigation. chim.itresearchgate.net The structural features of these compounds, including the indole core and various substitutions, contribute to their activity against a range of microbial pathogens. vulcanchem.commdpi.com
Antibacterial Activity Mechanisms
While direct research on the antibacterial mechanisms of 1H-Indole-3-ethanol, 7-methoxy- is limited, studies on structurally related indole derivatives provide insights into potential modes of action. The presence of a methoxy (B1213986) group on the indole ring has been shown to be beneficial for antibacterial activity. nih.gov Indole derivatives can exert their antibacterial effects through various mechanisms, including the disruption of microbial membranes and the inhibition of essential proteins. mdpi.com For instance, some 3-substituted indoles have demonstrated inhibitory effects against bacteria like Staphylococcus aureus and Escherichia coli. vulcanchem.com The ethanol (B145695) group at the 3-position may enhance membrane permeability, potentially increasing the compound's effectiveness. vulcanchem.com Furthermore, research on indole-based rhodanine (B49660) derivatives suggests that inhibition of enzymes like E. coli MurB, which is involved in peptidoglycan biosynthesis, could be a key mechanism of antibacterial action. nih.gov
Table 1: Antibacterial Activity of Related Indole Derivatives
| Compound/Derivative | Target Organism | Activity/Mechanism | Reference |
|---|---|---|---|
| 3-Substituted Indoles | Staphylococcus aureus | Inhibitory effects | vulcanchem.com |
| 3-Substituted Indoles | Escherichia coli | Inhibitory effects | vulcanchem.com |
| Indole-based Rhodanine Derivatives | E. coli | Inhibition of MurB enzyme | nih.gov |
| Indole-Triazole Derivatives | MRSA | Effective antibacterial activity | nih.govturkjps.org |
Antifungal Activity Mechanisms
Indole derivatives have also demonstrated significant antifungal properties. researchgate.netresearchgate.net The mechanisms underlying their antifungal activity often involve the disruption of fungal cell integrity and the inhibition of crucial enzymes. researchgate.net For example, some indole derivatives interfere with fungal cell wall biosynthesis and disrupt cell membrane integrity. researchgate.net The presence of a methoxy group is often associated with enhanced antifungal efficacy. mdpi.com Studies on various indole derivatives have shown activity against pathogenic fungi such as Candida albicans, Aspergillus species, and Cryptococcus species. researchgate.net Molecular docking studies on certain indole derivatives have suggested that they may exert their antifungal effects by inhibiting enzymes like 14α-lanosterol demethylase (CYP51), which is crucial for ergosterol (B1671047) biosynthesis in fungi. nih.gov
Table 2: Antifungal Activity of Related Indole Derivatives
| Compound/Derivative | Target Organism | Activity/Mechanism | Reference |
|---|---|---|---|
| Indole Derivatives | Candida albicans | Inhibition of fungal enzymes, disruption of cell membrane | researchgate.net |
| Indole Derivatives | Aspergillus spp. | Inhibition of fungal enzymes, disruption of cell membrane | researchgate.net |
| Indole-based Rhodanine Derivatives | Candida albicans | Inhibition of 14α-lanosterol demethylase (CYP51) | nih.gov |
| 5-substituted bis-indole compounds | Plant pathogenic fungi | Good antifungal activity | mdpi.com |
Antiviral Activity Mechanisms
The antiviral potential of indole derivatives has been explored against a variety of viruses. researchgate.net While specific data on 1H-Indole-3-ethanol, 7-methoxy- is not abundant, related compounds have shown promise. For example, ethanol-substituted indoles are being investigated for their ability to inhibit viral proteases, such as HIV-1 reverse transcriptase. vulcanchem.com The general antiviral mechanisms of indole derivatives can include inhibiting viral replication by interacting with viral proteins or host cell receptors.
Anticancer Research Perspectives
Indole compounds have gained significant attention for their anticancer properties. nih.govnih.gov They have been shown to affect various cellular processes involved in cancer development and progression.
Modulation of Cell Cycle Regulators
Indole derivatives can exert their anticancer effects by modulating the cell cycle, a tightly regulated process that governs cell proliferation. oup.com Some indole compounds have been found to induce cell cycle arrest at different phases, thereby inhibiting the growth of cancer cells. oup.complos.org For instance, N-methoxyindole-3-carbinol (NI3C), a related indole, has been shown to cause an accumulation of colon cancer cells in the G2/M phase. oup.com This cell cycle arrest can be linked to the altered expression and activity of key cell cycle regulatory proteins, such as cyclin-dependent kinases (CDKs) and their inhibitors (CKIs). oup.com Studies on pyrazole–indole hybrids have demonstrated their ability to cause cell cycle arrest and have implicated the inhibition of CDK-2 as a potential mechanism. acs.org The synthetic indole phytoalexin MB-653 has been shown to induce a dose-dependent G2/M phase cell cycle arrest, potentially through the dysfunction of the cyclin B1/CDC2 complex. mdpi.com
Table 3: Modulation of Cell Cycle by Indole Derivatives
| Compound/Derivative | Cancer Cell Line | Effect on Cell Cycle | Molecular Mechanism | Reference |
|---|---|---|---|---|
| N-methoxyindole-3-carbinol (NI3C) | Human colon cancer cells (HCT-116) | G2/M phase arrest | Increased levels of p21 and p27 | oup.com |
| Pyrazole–indole hybrids (7a and 7b) | HepG2 (liver carcinoma) | Cell cycle arrest | Inhibition of CDK-2 | acs.org |
| MB-653 | HCT116 and Caco2 (colorectal cancer) | G2/M phase arrest | Dysfunction of cyclin B1/CDC2 complex | mdpi.com |
| 6-Methoxy-3-(3′,4′,5′-trimethoxy-benzoyl)-1H-indole (BPR0L075) | HCT116 (colorectal cancer) | G2/M arrest | - | plos.org |
Induction of Apoptosis Pathways
A crucial mechanism by which many anticancer agents, including indole derivatives, eliminate cancer cells is through the induction of apoptosis, or programmed cell death. nih.gov Indole compounds can trigger apoptosis through various signaling pathways. nih.gov Tryptophol (B1683683) (indole-3-ethanol) itself has been shown to induce apoptosis and the cleavage of caspase-8. medchemexpress.com The activation of caspases, a family of proteases, is a hallmark of apoptosis. mdpi.com Research on pyrazole–indole hybrids has revealed their ability to induce apoptosis by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2, leading to the activation of caspase-3. acs.org Similarly, the synthetic indole phytoalexin MB-653 has been shown to activate caspases 3 and 7 and cause mitochondrial dysfunction, leading to apoptosis in colorectal cancer cells. mdpi.com Ethanol treatment has also been linked to apoptosis induction through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. wjgnet.com
Table 4: Induction of Apoptosis by Indole Derivatives
| Compound/Derivative | Cancer Cell Line | Apoptotic Pathway | Key Molecular Events | Reference |
|---|---|---|---|---|
| Tryptophol (Indole-3-ethanol) | U937 cells | - | Cleavage of caspase-8 | medchemexpress.com |
| Pyrazole–indole hybrids (7a and 7b) | HepG2 (liver carcinoma) | Intrinsic pathway | Upregulation of Bax, downregulation of Bcl-2, activation of caspase-3 | acs.org |
| MB-653 | HCT116 and Caco2 (colorectal cancer) | Intrinsic pathway | Activation of caspases 3 and 7, mitochondrial dysfunction | mdpi.com |
| Dihydroxyquingdainone | Leukemia and lymphoma cells | Mitochondrial pathway | Caspase-3 dependent | mdpi.com |
Tubulin Polymerization Inhibition Studies
The disruption of microtubule dynamics is a validated and effective strategy in cancer therapy. Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells. Several indole derivatives have been investigated as inhibitors of tubulin polymerization, with some showing potent anticancer activity. doi.org
Research into compounds structurally related to 1H-Indole-3-ethanol, 7-methoxy- has highlighted the importance of the indole scaffold in tubulin polymerization inhibition. For instance, studies on arylthioindoles have demonstrated that modifications to the indole ring, including the position of methoxy groups, can significantly influence their inhibitory effects on tubulin assembly and their antiproliferative activity against cancer cell lines. csic.es One study found that a 7-methoxy substitution on the indole ring, as part of a larger molecule, contributed to potent inhibition of tubulin polymerization. acs.org
While direct studies on 1H-Indole-3-ethanol, 7-methoxy- are not extensively detailed in the provided results, the broader research on methoxy-substituted indoles suggests that this compound could possess tubulin polymerization inhibitory properties. The 7-methoxy group, in particular, has been shown to be a favorable substitution in some series of indole-based tubulin inhibitors. csic.esacs.org The following table summarizes findings on related indole derivatives:
| Compound/Derivative Class | Key Findings on Tubulin Polymerization |
| Arylthioindoles | The position of the methoxy group on the indole ring influences inhibitory activity. csic.es |
| 2-Phenylindoles | Derivatives with methoxy substitutions have shown strong inhibition of tubulin polymerization. acs.org |
| Indole-3-glyoxylamides | A 7-methoxy substitution was part of a series of potent tubulin polymerization inhibitors. acs.org |
Antioxidant Activity and Oxidative Stress Modulation
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. acs.org Indole compounds, due to their electron-rich nature, are known to possess antioxidant properties. chim.it
The antioxidant activity of indole derivatives is often attributed to their ability to scavenge free radicals. The primary mechanisms involved are hydrogen atom transfer (HAT) and single electron transfer (SET). In the HAT mechanism, the indole N-H group can donate a hydrogen atom to a free radical, while in the SET mechanism, a single electron is transferred, often from the nitrogen atom, to form a cation radical. nih.gov Both mechanisms result in the neutralization of the free radical and the formation of a more stable indolyl radical. nih.gov
The presence of a methoxy group on the indole ring can enhance its antioxidant potential. derpharmachemica.com Studies on various methoxy-indole derivatives have demonstrated their capacity to scavenge free radicals like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. derpharmachemica.com For example, a study on indole-3-carboxaldehyde (B46971) derivatives found that a compound with a methoxy group exhibited superior DPPH scavenging activity compared to the standard antioxidant butylated hydroxyanisole (BHA). derpharmachemica.com
In addition to direct radical scavenging, indole derivatives can modulate the activity of key antioxidant enzymes, thereby bolstering the cell's defense against oxidative stress. These enzymes include superoxide (B77818) dismutase (SOD), which converts superoxide radicals to hydrogen peroxide, and glutathione (B108866) peroxidase (GPx), which reduces hydrogen peroxide and organic hydroperoxides. nih.govresearchgate.net
Research on an indole derivative, 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide (MMINA), demonstrated its ability to boost the activity of both GPx and SOD in a model of cisplatin-induced organ damage. nih.gov This modulation of antioxidant enzyme activity contributes to the compound's protective effects against oxidative stress. nih.gov Similarly, resveratrol, a polyphenol, has been shown to ameliorate the ethanol-induced reduction in hepatic SOD and GPx activities. nih.gov While direct evidence for 1H-Indole-3-ethanol, 7-methoxy- is pending, the established activity of related methoxy-indole compounds suggests its potential to influence these enzymatic pathways.
| Antioxidant Mechanism | Description |
| Free Radical Scavenging | Direct neutralization of free radicals via Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) mechanisms. nih.gov |
| Enzyme Activity Modulation | Enhancement of the activity of antioxidant enzymes like Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx). nih.govnih.gov |
Free Radical Scavenging Mechanisms
Neurological and Central Nervous System Research
The indole structure is a key pharmacophore for interacting with targets in the central nervous system (CNS), largely due to its resemblance to endogenous signaling molecules like serotonin (B10506).
Serotonin (5-hydroxytryptamine or 5-HT) receptors are a group of G protein-coupled receptors and ligand-gated ion channels that are the targets of a wide variety of therapeutic drugs. nih.gov The structural similarity of indole compounds to serotonin makes them prime candidates for interacting with these receptors.
Research has shown that various indole derivatives can bind to serotonin receptors with high affinity. For instance, a study on marine-inspired indole alkaloids demonstrated that 2-(1H-indol-3-yl)-N,N-dimethylethanamine and its halogenated derivatives showed nanomolar affinities to serotonin receptors 5-HT1A and 5-HT7. mdpi.com Molecular modeling studies suggest that the indole ring can fit into a hydrophobic pocket within the receptor, and specific substitutions can form key interactions, such as hydrogen bonds, with receptor residues. nih.govnih.gov While direct binding data for 1H-Indole-3-ethanol, 7-methoxy- is not available in the provided search results, its core indole structure suggests a potential for interaction with serotonin receptors. The 7-methoxy group could influence this binding affinity and selectivity.
Neuroinflammation is a key contributor to the pathology of various neurodegenerative diseases. mdpi.com Microglia and astrocytes, the primary immune cells of the CNS, can become activated and release pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), leading to neuronal damage. nih.gov
Recent studies have highlighted the anti-neuroinflammatory potential of indole derivatives. For example, novel 2-methyl-3-indolylacetic derivatives have been shown to prevent the upregulation of TNF-α in a model of amyotrophic lateral sclerosis (ALS). nih.gov Another study on isatin-chalcone hybrids demonstrated that these compounds could significantly decrease the production of TNF-α and IL-6 in BV2 microglial cells. mdpi.com These findings indicate that indole-based compounds can modulate neuroinflammatory pathways, offering a potential therapeutic avenue for neurodegenerative disorders. The specific effects of 1H-Indole-3-ethanol, 7-methoxy- on these pathways remain an area for future investigation.
Anti-inflammatory Research
Modulation of Inflammatory Signal Transduction Pathways (e.g., NF-κB, STAT-3, COX-2, iNOS, TNF-α)
Direct scientific evidence detailing the specific modulatory effects of 1H-Indole-3-ethanol, 7-methoxy- on key inflammatory signal transduction pathways such as Nuclear Factor-kappa B (NF-κB), Signal Transducer and Activator of Transcription 3 (STAT-3), Cyclooxygenase-2 (COX-2), inducible Nitric Oxide Synthase (iNOS), and Tumor Necrosis Factor-alpha (TNF-α) is not available in the current body of research.
While the broader class of indole derivatives has been a subject of extensive investigation for anti-inflammatory properties, the specific effects are highly dependent on the substitution pattern on the indole ring. mdpi.comchim.it For instance, research on various methoxy-substituted indole analogs has shown significant, but varied, biological activities. chim.itmdpi.com Derivatives with a methoxy group at the 5-position have been investigated as selective COX-2 inhibitors. mdpi.com However, these findings cannot be directly extrapolated to the 7-methoxy isomer, as the position of the substituent can dramatically alter the molecule's interaction with biological targets.
Studies on related structures include:
Other Methoxy-Indole Derivatives: A variety of indole compounds with methoxy groups at different positions have been synthesized and tested for anti-inflammatory and COX-inhibitory activities. mdpi.comrsc.org For example, certain 2,3-diaryl-substituted indoles with methoxy groups have demonstrated COX-2 inhibition. rsc.org
Indole-based Hybrids: Novel indole-based compounds have been designed as potential dual inhibitors of aromatase and iNOS, although these are structurally distinct from 1H-Indole-3-ethanol, 7-methoxy-. frontiersin.org
Tryptophol (Indole-3-ethanol): The parent compound, lacking the 7-methoxy group, has been noted to have anti-inflammatory properties and may decrease the host immune response in certain contexts, but specific data on its interaction with the NF-κB, STAT-3, COX-2, iNOS, or TNF-α pathways is limited. wikipedia.orghmdb.ca
Without dedicated studies on 1H-Indole-3-ethanol, 7-methoxy-, it is not possible to provide detailed research findings or data tables regarding its specific impact on these inflammatory mediators. Further research is required to elucidate the potential biological activities of this particular compound.
Biosynthesis and Metabolic Pathways
Tryptophan as a Precursor to the Indole-3-ethanol Scaffold
The journey from the essential amino acid L-tryptophan to the indole-3-ethanol structure is a multi-step enzymatic process observed in various organisms, including plants, fungi, and bacteria. nih.govwikipedia.orgresearchgate.net Tryptophan serves as the fundamental building block, undergoing a series of conversions to yield the final alcohol. This conversion is a key branch of tryptophan metabolism. wikipedia.org
A critical intermediate in the synthesis of indole-3-ethanol is indole-3-acetaldehyde (IAAld). mdpi.comnih.gov Several tryptophan-dependent pathways converge on the formation of IAAld. nih.gov For instance, tryptophan can be first deaminated to form indole-3-pyruvic acid (IPyA), which is then decarboxylated to produce indole-3-acetaldehyde. wikipedia.orgoup.com Alternatively, tryptophan can be decarboxylated to tryptamine, which is then acted upon by an amine oxidase to form IAAld. mdpi.com Due to its instability, IAAld is often readily converted to either indole-3-acetic acid (IAA) through oxidation or to indole-3-ethanol (tryptophol) through reduction. plos.org
The final step in the biosynthesis of indole-3-ethanol from the acetaldehyde (B116499) intermediate is a reduction reaction. This conversion is primarily catalyzed by alcohol dehydrogenases. wikipedia.org These enzymes utilize cofactors such as NADH or NADPH to reduce the aldehyde group of indole-3-acetaldehyde to the alcohol group of indole-3-ethanol. wikipedia.orgwikipedia.org Specifically, enzymes classified as indole-3-acetaldehyde reductases (NADH) and indole-3-acetaldehyde reductases (NADPH) have been identified as responsible for this transformation in organisms like the cucumber (Cucumis sativus). wikipedia.orgwikipedia.org
Role of Indole-3-acetaldehyde Intermediates
Microbial and Fungal Biosynthetic Routes
Microorganisms, particularly fungi and bacteria, are significant producers of indole (B1671886) compounds, including tryptophol (B1683683). researchgate.net The fungus Saccharomyces cerevisiae (yeast) was one of the first organisms in which the production of tryptophol from tryptophan was described. wikipedia.org Other fungi, such as those from the genus Rhizoctonia and the human pathogen Candida albicans, are also known to efficiently convert tryptophan to indole-3-ethanol. wikipedia.org
Bacterial synthesis is also prevalent. For example, species like Pseudomonas syringae produce indole-3-acetic acid via the indole-3-acetaldehyde intermediate, highlighting their enzymatic capacity to form the precursor to indole-3-ethanol. nih.gov Studies on Enterobacter sp. have shown the ability to transform substituted indoles, such as 5-methoxyindole, into other products, indicating that microbial enzymes can process methoxylated indole rings. nih.gov It is plausible that similar microbial pathways exist for the synthesis of 7-methoxy-1H-indole-3-ethanol from a corresponding 7-methoxy-tryptophan precursor, should it be available.
| Organism | Indole Compound Produced/Metabolized | Pathway/Enzyme Family | Reference |
|---|---|---|---|
| Saccharomyces cerevisiae (Yeast) | Tryptophol (Indole-3-ethanol) | Ehrlich Pathway (Alcohol Dehydrogenase) | wikipedia.org |
| Rhizoctonia sp. | Tryptophol (Indole-3-ethanol) | Tryptophan Metabolism | wikipedia.org |
| Candida albicans | Tryptophol (Indole-3-ethanol) | Tryptophan Metabolism | wikipedia.org |
| Enterobacter sp. M9Z | Metabolites of 5-methoxyindole | Biotransformation | nih.gov |
| Pseudomonas syringae | Indole-3-acetaldehyde (Intermediate) | Aldehyde Dehydrogenase | nih.gov |
Metabolic Transformations of Methoxy-Indole Derivatives
Once formed, methoxy-indole derivatives undergo various metabolic transformations in biological systems, primarily aimed at increasing their water solubility to facilitate excretion. These reactions typically involve hydroxylation and subsequent conjugation.
The metabolism of indole derivatives often involves hydroxylation at various positions on the indole ring, a reaction typically catalyzed by cytochrome P450 enzymes. frontiersin.orgnih.gov For methoxy-indoles, metabolism can also include O-demethylation, converting the methoxy (B1213986) group into a hydroxyl group. researchgate.net
Following hydroxylation, the newly formed hydroxyl group, or a pre-existing one, becomes a target for phase II conjugation reactions. These reactions attach polar molecules to the compound, significantly increasing its water solubility. The most common conjugation reactions for hydroxylated indoles are glucuronidation and sulfation. researchgate.net For example, studies on the metabolism of 5-methoxy-N,N-diisopropyltryptamine show that it is metabolized via O-demethylation to 5-hydroxy-N,N-diisopropyltryptamine, which is then conjugated to its sulfate (B86663) and glucuronide forms. researchgate.net Similarly, N-methoxy-indole-3-carbinol can be conjugated with sulfuric acid, a reaction catalyzed by sulfotransferases (SULTs). mostwiedzy.pl
The end products of these metabolic pathways are often conjugated molecules. Sulfate conjugates are particularly common metabolites of hydroxylated indoles. researchgate.net The metabolite indoxyl sulfate, formed from the hydroxylation and subsequent sulfation of indole, is a well-known uremic toxin that accumulates when kidney function is impaired. frontiersin.orgnih.gov The sulfation is carried out by sulfotransferase enzymes in the liver, which transfer a sulfonate group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of the indole derivative. frontiersin.orgmostwiedzy.pl Given these established pathways for other indole compounds, it is highly probable that 1H-Indole-3-ethanol, 7-methoxy- would be metabolized via hydroxylation (either on the ring or through demethylation) followed by conjugation, leading to the formation of sulfate and glucuronide metabolites to be excreted from the body.
| Metabolic Process | Description | Enzyme Family Involved | Example Compound | Reference |
|---|---|---|---|---|
| Hydroxylation | Addition of a hydroxyl (-OH) group to the indole ring. | Cytochrome P450 | Indole to Indoxyl (3-hydroxyindole) | frontiersin.org |
| O-Demethylation | Removal of a methyl group from a methoxy (-OCH3) substituent to form a hydroxyl group. | Cytochrome P450 | 5-Methoxy-N,N-diisopropyltryptamine | researchgate.net |
| Sulfation | Conjugation with a sulfate group to increase water solubility. | Sulfotransferases (SULTs) | Indoxyl to Indoxyl-3-sulfate | frontiersin.orgnih.gov |
| Glucuronidation | Conjugation with glucuronic acid. | UDP-glucuronosyltransferases (UGTs) | 5-hydroxy-N,N-diisopropyltryptamine | researchgate.net |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1H-Indole-3-ethanol, 7-methoxy-. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra provides definitive evidence for its molecular structure.
¹H NMR Analysis of Chemical Shifts and Coupling Patterns
The protons of the ethanol (B145695) side chain at position C3 typically appear as two triplets, resulting from the coupling between the adjacent methylene (B1212753) (-CH₂) groups. The aromatic protons on the benzene (B151609) portion of the indole (B1671886) ring (H4, H5, and H6) exhibit complex splitting patterns due to their coupling relationships. The methoxy (B1213986) group protons present as a sharp singlet, a characteristic signal for such functional groups. The indole N-H proton usually appears as a broad singlet downfield.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| -CH₂-CH₂OH (C8) | ~2.95 | t (triplet) | ~6.5 |
| -CH₂-CH₂OH (C9) | ~3.85 | t (triplet) | ~6.5 |
| -OCH₃ (C7) | ~3.90 | s (singlet) | - |
| H2 | ~7.10 | s (singlet) | - |
| H4 | ~7.20 | d (doublet) | ~7.8 |
| H5 | ~6.70 | t (triplet) | ~7.8 |
| H6 | ~6.65 | d (doublet) | ~7.8 |
| N-H | ~8.10 | br s (broad singlet) | - |
¹³C NMR Analysis of Carbon Framework
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The spectrum for 1H-Indole-3-ethanol, 7-methoxy- would display eleven distinct signals, corresponding to each unique carbon atom in the structure. The chemical shifts are indicative of the electronic environment of each carbon. For instance, the carbon atom attached to the methoxy group (C7) is significantly deshielded and appears downfield. In contrast, the carbons of the ethanol side chain appear in the aliphatic region of the spectrum. Data from the parent compound, tryptophol (B1683683), and related methoxy indoles serve as a reference for these assignments. rsc.orgnih.gov
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 | ~123.5 |
| C3 | ~111.7 |
| C3a | ~128.0 |
| C4 | ~119.8 |
| C5 | ~113.2 |
| C6 | ~104.5 |
| C7 | ~146.0 |
| C7a | ~129.5 |
| -CH₂-CH₂OH (C8) | ~28.5 |
| -CH₂-CH₂OH (C9) | ~62.1 |
| -OCH₃ | ~55.6 |
Advanced NMR Techniques for Structural Confirmation
For an unambiguous assignment of all proton and carbon signals, advanced 2D NMR techniques are invaluable. Correlation Spectroscopy (COSY) would confirm proton-proton couplings, particularly within the aromatic ring and the ethanol side chain. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton with its directly attached carbon atom, confirming the assignments made in the 1D spectra. Finally, Heteronuclear Multiple Bond Correlation (HMBC) experiments would reveal long-range (2-3 bond) couplings between protons and carbons, which is essential for confirming the placement of the substituents, such as the location of the ethanol chain at C3 and the methoxy group at C7.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in 1H-Indole-3-ethanol, 7-methoxy-. The spectrum displays characteristic absorption bands that correspond to the vibrational frequencies of specific bonds. The presence of a broad absorption band in the region of 3400 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. The N-H stretch of the indole ring typically appears as a sharp to medium peak around 3300 cm⁻¹. mdpi.com The C-O stretching vibrations for the aromatic ether (methoxy group) and the primary alcohol are expected as strong bands in the fingerprint region.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (Alcohol) | ~3400 | Broad, Strong |
| N-H Stretch (Indole) | ~3300 | Medium, Sharp |
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Aliphatic C-H Stretch | 2950-2850 | Medium |
| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |
| C-O Stretch (Aryl Ether) | ~1250 | Strong |
| C-O Stretch (Primary Alcohol) | ~1050 | Strong |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides crucial information about the molecular weight and structural features of 1H-Indole-3-ethanol, 7-methoxy-. The molecular formula of the compound is C₁₁H₁₃NO₂, corresponding to a molecular weight of 191.23 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at an m/z ratio of 191.
The fragmentation pattern offers further structural proof. A characteristic fragmentation for tryptophol derivatives is the cleavage of the bond between the two carbons of the ethanol side chain. This results in the loss of a CH₂OH radical (mass of 31 Da), leading to the formation of a highly stable 7-methoxy-1H-indol-3-ylmethyl cation. This fragment would be expected to be the base peak in the spectrum, appearing at an m/z of 160.
| m/z | Assignment | Description |
|---|---|---|
| 191 | [M]⁺˙ | Molecular Ion |
| 160 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl group, likely the base peak |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within the molecule and is characteristic of the conjugated indole system. Indole derivatives typically exhibit two main absorption bands due to π → π* transitions. For 1H-Indole-3-ethanol, 7-methoxy-, the spectrum is expected to show a high-energy absorption maximum (λmax) around 220 nm and a second, lower-energy band with more defined structure around 280-290 nm. caymanchem.com The position and intensity of these bands are influenced by the methoxy substituent on the aromatic ring.
| Band | Predicted λmax (nm) | Associated Transition |
|---|---|---|
| Band I | ~285 | π → π |
| Band II | ~220 | π → π |
Theoretical and Computational Studies
Density Functional Theory (DFT) Calculations
DFT has emerged as a powerful tool for investigating the properties of indole (B1671886) derivatives. lkouniv.ac.inmdpi.comresearchgate.net These computational methods allow for the detailed analysis of the molecule's electronic structure, conformational possibilities, and the prediction of its spectroscopic characteristics. lkouniv.ac.inmdpi.com
Electronic Structure Analysis
DFT calculations are instrumental in understanding the electronic landscape of 1H-Indole-3-ethanol, 7-methoxy-. The presence of the methoxy (B1213986) group at the 7-position and the ethanol (B145695) side chain at the 3-position significantly influences the electron distribution within the indole ring. mdpi.com The methoxy group, being an electron-donating group, is expected to increase the electron density of the aromatic system.
Key parameters derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide insights into the molecule's reactivity. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.netacs.org A smaller energy gap suggests a higher propensity for the molecule to undergo chemical reactions.
Energetic Landscape and Conformational Analysis
The flexibility of the ethanol side chain in 1H-Indole-3-ethanol, 7-methoxy- allows for multiple conformations. Conformational analysis using DFT helps to identify the most stable geometric arrangements of the molecule by calculating the relative energies of different conformers. researchgate.netrsc.orgmdpi.com This analysis is crucial as the biological activity of a molecule can be highly dependent on its three-dimensional shape. The calculations typically involve geometry optimization to find the lowest energy (most stable) conformation. mdpi.com Studies on related indole structures have shown that DFT can effectively predict the most stable conformers, which are often stabilized by intramolecular hydrogen bonding. researchgate.net
Prediction of Spectroscopic Properties (e.g., IR, UV-Vis)
DFT calculations are widely used to predict the vibrational (Infrared - IR) and electronic (Ultraviolet-Visible - UV-Vis) spectra of molecules. lkouniv.ac.inmdpi.comnih.gov Theoretical IR spectra, obtained by calculating the harmonic vibrational frequencies, can be compared with experimental data to confirm the molecular structure. nih.gov The calculations help in assigning specific vibrational modes to the observed absorption bands. acs.org
Similarly, Time-Dependent DFT (TD-DFT) is employed to predict the UV-Vis absorption spectra by calculating the electronic transition energies and oscillator strengths. researchgate.netdoi.org These theoretical spectra can be compared with experimental spectra recorded in various solvents to understand the electronic transitions occurring within the molecule, such as π→π* and n→π* transitions. doi.org
Molecular Docking Investigations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. innovareacademics.in This method is particularly valuable in medicinal chemistry for understanding how a ligand, such as 1H-Indole-3-ethanol, 7-methoxy-, might interact with a biological target, typically a protein or enzyme. nih.govjmchemsci.com
Ligand-Protein Interaction Profiling
Molecular docking simulations can reveal the specific interactions between 1H-Indole-3-ethanol, 7-methoxy- and the amino acid residues within the active site of a target protein. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. For instance, the indole ring can participate in hydrophobic and π-π interactions, while the hydroxyl group of the ethanol side chain and the oxygen of the methoxy group can act as hydrogen bond donors or acceptors. nih.gov Understanding this interaction profile is fundamental to explaining the compound's potential biological activity. nih.gov
Prediction of Binding Affinities and Modes
A primary output of molecular docking is the prediction of the binding affinity, often expressed as a docking score or binding energy, which estimates the strength of the ligand-protein interaction. researchgate.netmdpi.com A lower binding energy generally indicates a more stable and favorable interaction. researchgate.net Docking studies can compare the binding affinities of a series of related compounds, helping to identify which structural features are crucial for strong binding. acs.org The predicted binding mode illustrates the three-dimensional orientation of the ligand within the protein's binding pocket, providing a visual hypothesis of how the molecule exerts its effect at a molecular level. nih.gov
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a powerful computational tool used to model the physical movements of atoms and molecules over time. For indole derivatives, MD simulations provide critical insights into how these molecules behave in a biological context, such as their interaction with receptor proteins and their stability in aqueous environments. nih.gov These simulations can reveal the dynamic nature of a ligand-receptor complex, which is often missed by static modeling methods like molecular docking. nih.gov
The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. MD simulations allow researchers to explore the conformational landscape of a molecule like 1H-Indole-3-ethanol, 7-methoxy- in a simulated biological environment (e.g., in a water box).
Theoretical calculations on related indole derivatives have shown that substituents on the indole ring significantly influence conformational stability. For instance, in a study of indole-3-carbaldehyde semicarbazone derivatives, it was found that the presence and position of substituents like methoxy groups affect the resonance signals and chemical shifts of protons on the indole ring, indicating an influence on the molecule's electronic and spatial configuration. csic.es A conformational analysis of these derivatives showed that the most stable conformer, characterized by the dihedral angle of the side chain, represents over 97% of the conformational population in both gas and liquid phases. csic.es For 1H-Indole-3-ethanol, 7-methoxy-, MD simulations would be crucial to understand the rotational freedom of the ethanol side chain relative to the indole core and the orientation of the 7-methoxy group. These dynamics are vital as they determine which shape the molecule is most likely to adopt when approaching a biological target.
Studies on other flexible molecules have used MD simulations to assess the stability of different conformers. unicamp.br For example, the stability of ligand-protein complexes can be evaluated by monitoring the root mean square deviation (RMSD) over the simulation time; lower RMSD values typically indicate a more stable complex. nih.gov
MD simulations are instrumental in refining the understanding of how a ligand interacts with its receptor. While docking provides a static snapshot of a potential binding pose, MD simulations animate this interaction, showing how the complex behaves and maintains its stability over time.
Research on 7-methoxyindole (B1360046) (7-MeO-indole) has identified it as an effective agonist of the human Aryl Hydrocarbon Receptor (AhR). nih.govresearchgate.net Molecular modeling and docking studies suggest that agonists and antagonists share the same binding pocket in the AhR but adopt unique binding modes that determine their activity. nih.govresearchgate.net MD simulations of a 1H-Indole-3-ethanol, 7-methoxy- complex with a receptor like AhR would elucidate the stability of the binding pose and the specific atomic interactions, such as hydrogen bonds and hydrophobic contacts, that are maintained throughout the simulation.
In a study of σ2 receptor ligands, a compound featuring a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) scaffold showed excellent binding affinity and selectivity. upenn.edu The stability of its complex with the receptor was a key determinant of its potential as a PET imaging agent. upenn.edu Similarly, MD simulations of indole derivatives targeting the SARS-CoV-2 main protease were used to confirm the stability of the best-docked complexes. nih.gov The table below summarizes findings from computational studies on related indole derivatives, illustrating the types of data generated through such analyses.
Table 1: Summary of Molecular Dynamics and Docking Insights for Indole Derivatives
| Compound/Derivative Class | Target Protein | Computational Method | Key Findings | Reference(s) |
| 7-Methoxyindole | Aryl Hydrocarbon Receptor (AhR) | Molecular Modeling, Docking | Binds as an agonist; unique binding mode compared to antagonists within the same pocket. | nih.gov, researchgate.net |
| Indole Derivatives | Rho Kinase 2 (ROCK2) | 3D-QSAR, CoMFA, CoMSIA | Electropositive groups on the methoxy-benzene ring enhance biological activity. | nih.gov, researchgate.net |
| 6,7-Dimethoxy-tetrahydroisoquinoline | σ2 Receptor | Docking, PET Imaging | High binding affinity (Ki = 0.59 ± 0.02 nM) and selectivity (82-fold vs σ1). | upenn.edu |
| Levamisole Derivatives (Imidazo[2,1-b]thiazole) | SARS-CoV-2 Mpro | MD Simulation (20 ns) | Confirmed the stability of the docked ligand-protein complex. | nih.gov |
| Androstane Derivatives | Pregnane X Receptor (PXR) | Docking, 5D-QSAR | Hydrogen bond interaction with His407 is a key feature for activators. | plos.org |
This table is interactive. Click on the headers to sort the data.
Conformational Dynamics and Stability in Biological Environments
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity. The goal is to develop a mathematical equation that can predict the activity of new, unsynthesized compounds.
For indole derivatives, QSAR models have been successfully developed to predict their activity against various biological targets. These models rely on calculating a set of molecular descriptors that quantify different aspects of a molecule's structure, such as its steric, electronic, and hydrophobic properties.
A 3D-QSAR study performed on a series of indole and 7-azoindole derivatives as inhibitors of Rho Kinase 2 (ROCK2) provides particularly relevant insights. nih.gov The resulting models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), revealed crucial structural requirements for inhibitory activity. nih.govresearchgate.net Notably, the study found that an electropositive group linked to the methoxy-benzene ring position of the structure enhances biological activity. nih.govresearchgate.net This suggests that the 7-methoxy group in 1H-Indole-3-ethanol, 7-methoxy- would likely be a significant contributor to its activity profile in a QSAR model for similar targets. The study also highlighted that bulkier substitutions in other regions and a hydrogen bond donor at the R1 position could improve inhibitory action. nih.gov
QSAR studies on other classes of compounds, such as pyridazinone derivatives, have also successfully generated equations to predict inhibitory concentrations (IC50), demonstrating the broad applicability of this technique in drug design. researchgate.net The table below outlines typical descriptors that could be used in a QSAR study of 1H-Indole-3-ethanol, 7-methoxy- and its analogs.
Table 2: Representative Molecular Descriptors in QSAR Studies
| Descriptor Type | Specific Descriptor Example | Potential Influence on Activity |
| Electronic | Dipole Moment | Influences polar interactions with the receptor. |
| Partial Charges | Determines electrostatic interactions and hydrogen bonding capacity. | |
| Steric/Topological | Molecular Weight | Relates to the size and bulk of the molecule. |
| Molar Refractivity (CMR) | Describes molecular volume and polarizability. | |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Measures lipophilicity, affecting membrane permeability and binding. |
| Quantum Chemical | HOMO/LUMO Energies | Relates to the molecule's ability to donate or accept electrons in reactions. |
This table is interactive and provides examples of descriptors used to build QSAR models.
Future Research Directions and Translational Perspectives
Design and Synthesis of Novel 1H-Indole-3-ethanol, 7-methoxy- Analogues for Enhanced Bioactivity
The chemical scaffold of 1H-Indole-3-ethanol, 7-methoxy- offers a versatile platform for structural modification to enhance bioactivity, selectivity, and pharmacokinetic properties. Future research will focus on the rational design and synthesis of novel analogues.
Structural Modification Strategies : Key modifications will likely target three main areas of the molecule: the indole (B1671886) ring, the ethanol (B145695) side chain at position C3, and the indole nitrogen at position N1.
Indole Ring Substitution : The introduction of additional substituents on the benzene (B151609) portion of the indole core can profoundly influence activity. For instance, incorporating halogens like chlorine can enhance lipophilicity and membrane permeability, which is critical for certain biological activities like antimicrobial effects. Conversely, adding further electron-donating groups may improve antioxidant potential by stabilizing radical intermediates. nih.gov
Side Chain Modification : The ethanol group at C3 is a prime site for derivatization. It can be oxidized to an aldehyde or carboxylic acid, esterified, or converted to ethers and amides. These changes alter the molecule's polarity and hydrogen bonding capabilities, potentially leading to new or improved interactions with biological targets.
N1-Position Derivatization : Alkylation or arylation at the indole nitrogen is a common strategy in indole chemistry to create analogues. japsonline.comnih.gov This can prevent metabolic degradation and introduce new interaction points for binding to target proteins.
Synthetic Approaches : The synthesis of these new analogues can be achieved through established and emerging organic chemistry methodologies. Multi-step procedures starting from simpler indole derivatives are common. evitachem.com Techniques such as Friedel-Crafts reactions for acylation, Suzuki and other cross-coupling reactions for introducing aryl or alkyl groups, and Vilsmeier-Haack reactions for formylation are powerful tools in the synthetic chemist's arsenal (B13267) for creating a diverse library of compounds for biological screening. rsc.orgjapsonline.comresearchgate.net
Elucidation of Novel Biological Targets and Signaling Pathways
While many indole derivatives are known to interact with specific biological targets, the full spectrum of proteins and pathways affected by 1H-Indole-3-ethanol, 7-methoxy- remains to be explored. Future research should prioritize the identification of its molecular targets to understand its therapeutic potential.
Target Identification : Advanced techniques in chemical biology and proteomics can be employed for unbiased target discovery. Methods such as affinity chromatography-mass spectrometry, where a modified version of the compound is used to "pull down" its binding partners from cell lysates, can reveal novel targets. Computational approaches, including reverse docking, can also predict potential protein targets based on structural similarity to known ligands.
Pathway Analysis : Based on the activities of related indole structures, several signaling pathways warrant investigation.
Anti-inflammatory Pathways : Many indole-based molecules, such as Indomethacin, are potent inhibitors of cyclooxygenase (COX) enzymes. japsonline.com Future studies could assess the inhibitory activity of 1H-Indole-3-ethanol, 7-methoxy- and its analogues against COX-1 and COX-2. japsonline.comijper.org
Anticancer Mechanisms : Indole derivatives have been shown to induce apoptosis in cancer cells by modulating cell cycle regulators and activating caspases. A key area of investigation is the inhibition of tubulin polymerization, a mechanism employed by several successful anticancer agents. nih.gov
Neurological Pathways : The structural similarity of the indole nucleus to neurotransmitters like serotonin (B10506) suggests potential interactions with serotonin receptors. Furthermore, some 7-methoxy-indole derivatives have been shown to interact with melatonin (B1676174) receptors, indicating a potential role in regulating circadian rhythms.
Advanced Mechanistic Studies on Bioactivity at the Molecular Level
Once novel biological targets are identified, detailed mechanistic studies are essential to understand the precise nature of the molecular interactions. This knowledge is crucial for optimizing lead compounds.
Structural Biology : Determining the three-dimensional structure of 1H-Indole-3-ethanol, 7-methoxy- or its analogues in complex with their target proteins is a primary goal. Techniques like X-ray crystallography and cryo-electron microscopy can provide atomic-level details of the binding site, revealing the key amino acid residues involved in the interaction. This structural information is invaluable for structure-based drug design.
Biophysical Interaction Analysis : Quantitative analysis of binding is necessary to characterize the affinity and kinetics of the interaction. Methods such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can precisely measure binding constants (K_d), as well as the association and dissociation rates, providing a deeper understanding of the binding thermodynamics.
Computational Modeling : Molecular dynamics (MD) simulations can supplement experimental data by providing a dynamic view of the ligand-protein interaction. ijper.org These simulations can help predict how specific structural modifications to the compound might alter its binding mode and affinity, thereby guiding the synthesis of more potent and selective analogues.
Development of Advanced Analytical Methods for Detection and Quantification
To support both preclinical and potential clinical development, robust and validated analytical methods are required for the detection and quantification of 1H-Indole-3-ethanol, 7-methoxy- and its metabolites in various matrices, such as plasma, tissues, and reaction mixtures. researchgate.net
Chromatographic Techniques : High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the workhorse techniques for the separation and quantification of small molecules. researchgate.netunifi.it Developing methods coupled with mass spectrometry (LC-MS or LC-MS/MS) will provide the high sensitivity and selectivity needed for analyzing complex biological samples. unifi.it Purity assessment of synthesized compounds often relies on multiple independent HPLC methods. mdpi.com
Spectroscopic Characterization : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy will remain essential for the unambiguous structural elucidation of newly synthesized analogues. mdpi.com High-resolution mass spectrometry is also critical for confirming molecular weight and elemental composition.
Chiral Separation Methods : Modifications to the ethanol side chain could introduce a chiral center. Since enantiomers of a drug can have vastly different pharmacological and toxicological profiles, the development of chiral HPLC methods would be necessary to separate, identify, and quantify each enantiomer. nih.gov This ensures that the biological activity is attributed to the correct stereoisomer.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 7-methoxy-1H-indole-3-ethanol, and how are structural impurities minimized?
- Methodology : Start with 7-methoxy-1H-indole as the core scaffold. Use N-alkylation with benzyl halides (e.g., 3-chlorobenzylbromide) under NaH/DMF conditions to introduce substituents. Reduce the intermediate aldehyde or ketone to the ethanol derivative using NaBH4 in methanol. Purify via flash column chromatography (silica gel, ethyl acetate/hexane gradients). Validate purity via HPLC and ensure <2% unreacted starting material .
- Critical Step : Monitor reaction progress with TLC (Rf = 0.3–0.5 in 3:7 EtOAc/hexane) and optimize stoichiometry (1.2–1.5 eq. benzyl bromide) to prevent di-alkylation .
Q. Which spectroscopic techniques are most reliable for confirming the structure of 7-methoxy-1H-indole-3-ethanol?
- Methodology :
- H-NMR : Look for characteristic indole protons (δ 7.1–7.4 ppm), methoxy singlet (δ ~3.8 ppm), and ethanol CH2 groups (δ 3.6–4.0 ppm).
- HR-ESI-MS : Confirm molecular ion [M+H]+ with <2 ppm deviation from theoretical mass (e.g., C11H13NO2: 191.0946).
- FT-IR : Validate O-H stretch (~3300 cm) and C-O-C (methoxy) at ~1250 cm .
Q. How are physicochemical properties (e.g., solubility, logP) determined experimentally for this compound?
- Methodology :
- Solubility : Use shake-flask method in buffers (pH 1–7.4) with HPLC quantification.
- logP : Measure octanol/water partitioning via UV-Vis spectroscopy (λmax = 280 nm).
- PSA : Calculate topological polar surface area (e.g., 62.3 Å) using software like MarvinSketch to predict membrane permeability .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected H-NMR splitting) be resolved during structural characterization?
- Troubleshooting :
- Dynamic Effects : Check for tautomerism (e.g., keto-enol equilibria) using variable-temperature NMR (VT-NMR) in DMSO-d6 from 25°C to 80°C.
- Impurity Analysis : Run H-C HSQC to confirm coupling consistency. If impurities persist, repurify via preparative HPLC (C18 column, 70:30 MeCN/H2O) .
- Case Study : A 7-methoxyindole derivative showed δ 7.2 ppm doublet (J = 8.4 Hz) due to para-substituted benzyl group; deviations were traced to incomplete alkylation .
Q. What strategies optimize the yield of 7-methoxy-1H-indole-3-ethanol in multi-step syntheses?
- Optimization :
- Catalysis : Replace NaH with KOtBu for milder alkylation conditions (yield increase from 65% to 82%).
- Solvent Choice : Use anhydrous DMF under N2 to suppress hydrolysis of intermediates.
- Reduction Step : Switch NaBH4 to LiAlH4 for sterically hindered ketones, but monitor for over-reduction via GC-MS .
Q. How can computational models aid in predicting the reactivity of 7-methoxy-1H-indole-3-ethanol derivatives?
- Methodology :
- DFT Calculations : Use Gaussian09 to model HOMO/LUMO energies (e.g., ΔE = 5.3 eV predicts nucleophilic attack at C3).
- MD Simulations : Simulate solvation effects in water/ethanol mixtures to predict aggregation tendencies.
- SAR Studies : Correlate substituent electronic effects (Hammett σ values) with bioactivity using PLS regression .
Q. What experimental approaches validate the stability of 7-methoxy-1H-indole-3-ethanol under physiological conditions?
- Protocol :
- pH Stability : Incubate in PBS (pH 7.4) at 37°C for 24h; analyze degradation via LC-MS (e.g., m/z 191 → 173 indicates dehydration).
- Light Sensitivity : Expose to UV light (254 nm) and track photodegradation products.
- Oxidative Stability : Test with H2O2 (1 mM) and assess radical scavenging via DPPH assay .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
